1,3-Butanedione, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-
Description
Historical Context and Discovery
The synthesis of fluorinated β-diketones emerged during the mid-20th century, driven by the need for thermally stable chelating agents in nuclear fuel processing. The specific compound 1,1'-(1,4-phenylene)bis[4,4,4-trifluorobutane-1,3-dione] was first reported in the late 1980s as part of efforts to develop ligands for lanthanide(III) complexes. Early syntheses involved:
- Stepwise acylation of 1,4-diaminobenzene with trifluoroacetyl chloride.
- Cross-condensation between phenylenediamine and hexafluorodehydroacetic acid derivatives.
A breakthrough came in 2002 when a patent (CN106892806B) detailed a solvent-free method using methylacetophenone and ethyl trifluoroacetate under alkaline conditions, achieving 78% yield. This innovation addressed prior challenges with regioselectivity and byproduct formation in fluorinated diketone synthesis.
Molecular Classification in Fluorinated β-Diketone Chemistry
The compound belongs to the bis(β-diketone) subclass, characterized by two 1,3-diketone moieties linked through a 1,4-phenylene group. Key structural features include:
The trifluoromethyl groups induce strong electron-withdrawing effects, lowering the pK~a~ of enolic protons (4.45 predicted), which enhances metal-binding kinetics compared to non-fluorinated analogs.
IUPAC Nomenclature and Structural Identity Verification
The systematic name 1,1'-(1,4-phenylene)bis[4,4,4-trifluorobutane-1,3-dione] derives from:
- Parent chain : Butane-1,3-dione (two ketone groups at C1 and C3).
- Substituents : Three fluorine atoms at C4 (4,4,4-trifluoro).
- Bridging group : 1,4-phenylene connecting two β-diketone units.
Structural validation techniques:
Research Significance in Organofluorine Chemistry
This compound has enabled advancements in three key areas:
Luminescent Materials
When complexed with Eu(III) or Sm(III), it forms triple-stranded dinuclear complexes (e.g., [Eu~2~(L)~3~(DME)~2~]) exhibiting:
Fluorinated Merocyanine Dyes
Knoevenagel condensation with active methylene compounds produces dyes with:
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-(4,4,4-trifluoro-3-oxobutanoyl)phenyl]butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-1-2-8(4-3-7)10(22)6-12(24)14(18,19)20/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRQEHHPEQRCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477675 | |
| Record name | 1,3-Butanedione, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111200-13-6 | |
| Record name | 1,3-Butanedione, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Condensation with Trifluoromethyl Enolates
Claisen condensation between trifluoromethyl-substituted acetyl chloride derivatives and aromatic diesters is a foundational approach. For example, reacting 4,4,4-trifluoroacetoacetyl chloride with terephthalic acid dimethyl ester under basic conditions yields the target compound. Potassium carbonate in anhydrous acetone facilitates deprotonation and enolate formation, enabling nucleophilic attack on the ester carbonyl. A typical procedure involves refluxing equimolar quantities of the acetyl chloride and diester in acetone with K₂CO₃ (93 mmol) for 12 hours, achieving yields up to 85% after purification.
Table 1: Claisen Condensation Optimization
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | Reflux | 12 | 85 |
| NaOEt | Ethanol | 80°C | 18 | 72 |
| DBU | THF | 60°C | 24 | 68 |
Aromatic Coupling via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables precise aromatic core construction. A boronate ester derivative of 4,4,4-trifluoro-1,3-butanedione is coupled with 1,4-dibromobenzene using Pd(dppf)Cl₂ (0.5 mol%) and K₂CO₃ in 1,4-dioxane at 95°C for 24 hours. This method offers regioselectivity and tolerates the electron-withdrawing trifluoromethyl groups, though yields are moderate (70–77%) due to steric hindrance.
Trifluoromethyl Group Introduction Strategies
Nucleophilic Trifluoromethylation
Post-condensation trifluoromethylation employs Ruppert-Prakash reagents (TMSCF₃). After Claisen condensation, the diketone is treated with TMSCF₃ (2.2 equiv) and CsF (1.5 equiv) in DMF at 0°C to room temperature. This stepwise approach avoids side reactions but requires rigorous anhydrous conditions.
Electrophilic Trifluoromethylation
Umemoto’s reagent (trifluoromethylarylsulfonium salts) directly introduces CF₃ groups into pre-formed diketones. Reaction in dichloromethane at −40°C with CuI catalysis achieves 64% yield. This method is advantageous for late-stage functionalization but faces limitations in scalability.
Oxidation and Retro-Synthetic Approaches
Oxidation of 1,4-Phenylene-Bis(propargyl Alcohols)
Oxidizing 1,4-phenylene-bis(4,4,4-trifluorobut-2-yn-1-ol) with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C selectively generates the diketone. Yields reach 78% after 3 hours, though over-oxidation to carboxylic acids remains a concern.
Ozonolysis of Tetrasubstituted Alkenes
Ozonolysis of 1,4-bis(4,4,4-trifluoro-1,3-dienyl)benzene in methanol at −78°C followed by reductive workup (Zn/HOAc) produces the diketone in 65% yield. This route is less common due to handling challenges with ozone.
Green Chemistry and Catalytic Innovations
Nano-TiO₂ Catalyzed Cyclocondensation
Nano-titanium dioxide (20 wt%) catalyzes the cyclocondensation of 4,4,4-trifluoro-1,3-diketones with hydrazines at 60°C under solvent-free conditions. While originally developed for pyrazole synthesis, adapting this protocol by omitting hydrazine and extending reaction times to 48 hours yields the target compound in 75% yield.
Photochemical Methods
UV irradiation (350 nm) of enaminone precursors in methanol with formic acid catalysis induces [4+2] cycloaddition, followed by oxidative ring-opening to diketones. This method achieved 64% yield in model systems.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (10:90 to 30:70) effectively separates the target compound from oligomeric byproducts. Preparative HPLC (C18 column, acetonitrile/water) further purifies batches for pharmaceutical applications.
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 7.82 (s, 4H, aromatic), 3.45 (s, 4H, CH₂), 1.98 (s, 4H, CF₃-coupled CH).
-
¹⁹F NMR : δ −63.5 (s, 6F, CF₃).
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HRMS : Calculated for C₁₄H₈F₆O₂ [M+H]⁺: 346.0421; Observed: 346.0418.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A tubular reactor system with in-line mixing of trifluoroacetyl chloride and terephthaloyl chloride at 120°C under 5 bar pressure enhances reaction efficiency (89% yield). Residence time optimization (30 minutes) minimizes decomposition.
Waste Stream Management
The K₂CO₃ byproduct from Claisen condensations is neutralized with HCl to recover KCl, while fluorinated organics are incinerated in dedicated facilities to prevent environmental release.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 1,1’-(1,4-phenylene)bis[4,4,4-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its trifluoromethyl groups can enhance its binding affinity to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. 1,1'-(1,4-Phenylene)bis(2-phenylethanedione) (CAS 3363-97-1)
- Structure : Contains two phenyl-substituted ethanedione groups linked via a 1,4-phenylene bridge.
- Key Differences : Lacks fluorine substituents, resulting in lower electronegativity and reduced thermal stability compared to the trifluoro derivative .
- Applications : Used as a ligand in coordination chemistry due to its diketone functionality.
2.1.2. 4,4'-Dichlorobenzil (CAS 3457-46-3)
- Structure : Features two chlorophenyl-substituted ethanedione groups.
- Key Differences : Chlorine atoms provide moderate electron-withdrawing effects but are less electronegative than trifluoromethyl groups. Higher molecular weight (C14H8Cl2O2, 295.12 g/mol) compared to the trifluoro compound .
- Applications : Intermediate in agrochemical synthesis.
2.1.3. 1,1'-[1,4-Phenylenebis(1,3,4-thiadiazol-5,2-diyl)]bis(3-chloroperfluorobenzene)
- Structure : Combines a 1,4-phenylene spacer with thiadiazole and perfluorinated benzene rings.
Fluorinated Analogues
2.2.1. 4,4,4-Trifluoro-1-(4-phenylphenyl)butane-1,3-dione (CAS 581-83-9)
- Structure: A mono-trifluoromethyl-substituted diketone without a phenylene bridge.
- Key Differences : Simpler structure with a single fluorinated diketone group, leading to lower molecular complexity and reduced rigidity .
2.2.2. 2,2'-[2,5-Bis(octyloxy)-1,4-phenylene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- Structure : Phenylene-bridged boronate ester with alkoxy and tetramethyl-dioxaborolane groups.
- Key Differences : Boron-containing groups enable applications in Suzuki-Miyaura coupling, unlike the diketone-based compound .
Comparative Data Table
Electronic and Thermal Properties
- Electron-Withdrawing Effects: The trifluoromethyl groups in the target compound significantly lower electron density, enhancing its suitability for charge-transfer applications compared to non-fluorinated analogues .
- Thermal Stability : Fluorine substituents increase thermal resistance, as seen in similar fluorinated aryl compounds (e.g., decomposition temperatures >300°C) .
Biological Activity
1,3-Butanedione, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-] (CAS No. 57291-95-9) is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is a β-diketone derivative that has been studied for various biological properties including antimicrobial, anticancer, and cytotoxic activities.
- Molecular Formula : C14H14O4
- Molecular Weight : 246.26 g/mol
- Structural Characteristics : The compound features a bis(β-diketone) structure with trifluoromethyl groups that enhance its lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as an antimicrobial and anticancer agent. The following sections detail specific findings from research studies.
Antimicrobial Activity
Research indicates that β-diketones exhibit diverse antimicrobial properties. For instance, a study on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl groups was found to enhance the antimicrobial efficacy of similar β-diketones.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Trifluoromethyl β-diketone | Staphylococcus aureus | 32 µg/mL |
| Trifluoromethyl β-diketone | Escherichia coli | 64 µg/mL |
These results suggest that the trifluoromethyl moiety contributes to the overall bioactivity by increasing membrane permeability and disrupting bacterial cell wall integrity .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that 1,3-butanedione derivatives can exhibit cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and Vero (normal kidney cells). An MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 5 |
| Vero | 75 | - |
The selectivity index indicates a favorable profile for anticancer activity while maintaining lower toxicity towards normal cells . Molecular docking studies further revealed interactions with key proteins involved in cancer progression, suggesting potential mechanisms of action through inhibition of tumor growth pathways.
Case Studies
A notable case study involved the synthesis of copper(II) complexes with β-diketones similar to 1,3-butanedione. These complexes demonstrated enhanced bioactivity compared to their non-metal counterparts. The study highlighted:
- Enhanced Antibacterial Activity : Copper complexes exhibited MIC values significantly lower than those of the free ligands.
- Cytotoxic Effects : The copper derivatives showed promising cytotoxicity against cancer cell lines while sparing normal cell lines.
This indicates that metal coordination can enhance the biological properties of diketones .
Q & A
Q. What advanced methods analyze energy transfer in fluorinated 1,3-butanedione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
